molecular formula C13H13N3O2 B3316780 3-amino-N-(6-methoxypyridin-3-yl)benzamide CAS No. 954572-17-9

3-amino-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B3316780
CAS No.: 954572-17-9
M. Wt: 243.26 g/mol
InChI Key: CJVHQDOOYHPDNG-UHFFFAOYSA-N
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Description

While extensive research dedicated exclusively to 3-amino-N-(6-methoxypyridin-3-yl)benzamide is not widely available in public literature, its structural components are featured in numerous studies on related compounds, providing a basis for understanding its potential properties and applications.

Benzamide (B126) and its derivatives are a cornerstone of medicinal chemistry and materials science. nih.gov The fundamental benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for designing molecules with a wide array of biological activities. nih.gov Researchers have systematically modified this basic structure to explore structure-activity relationships, leading to the development of numerous therapeutic agents.

Research on N-pyridinylbenzamides, a class to which this compound belongs, has explored their potential as antimycobacterial agents. nih.gov Studies have shown that the position of the nitrogen atom in the pyridine (B92270) ring and other substituents can significantly impact biological activity. nih.gov

The significance of compounds like this compound lies in their potential as modulators of biological processes. The benzamide scaffold is present in a variety of approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and anticancer agents.

Recent research has focused on benzamide derivatives as inhibitors of various enzymes, including kinases, which are crucial regulators of cell signaling pathways. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery. nih.gov The structural motifs within this compound, such as the aminobenzamide and methoxypyridine groups, are found in compounds designed as kinase inhibitors. nih.gov For instance, derivatives of N-(methoxypyridin-3-yl)sulfonamide have been investigated as PI3K/mTOR dual inhibitors. nih.gov

The 3-aminobenzamide (B1265367) substructure is also a well-known pharmacophore, recognized for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. caymanchem.com PARP inhibitors have emerged as a successful class of anticancer drugs. caymanchem.com

While direct experimental data on the biological activities of this compound is limited in publicly accessible literature, its chemical architecture suggests it is a compound of interest for further investigation in medicinal chemistry, particularly in the development of new therapeutic agents.

Data on this compound and Related Compounds

Due to the limited availability of specific experimental data for this compound, the following tables include predicted data for the compound and experimental data for structurally related benzamide derivatives to provide context.

Table 1: Physicochemical Properties of this compound Data for this table is based on computational predictions from PubChem. uni.lu

PropertyValue
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 243.100777 g/mol
Monoisotopic Mass 243.100777 g/mol
Topological Polar Surface Area 82.2 Ų
Heavy Atom Count 18
Complexity 311

Table 2: Biological Activity of Structurally Related Benzamide Derivatives This table presents data for compounds that are structurally similar to this compound to illustrate the potential biological activities of this class of molecules. The specific target compound of this article is not listed due to a lack of available data.

Compound NameBiological Target/ActivityReported IC50/MICReference
3-AminobenzamidePARP InhibitorIC50: 5.4 µM caymanchem.com
N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamideAntimycobacterialMIC: 7.81 µg/mL nih.gov
Torin2 (9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one)mTOR InhibitorEC50: 0.25 nM mit.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(6-methoxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVHQDOOYHPDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino N 6 Methoxypyridin 3 Yl Benzamide and Its Analogues

Established Synthetic Routes and Reaction Conditions

The preparation of 3-amino-N-(6-methoxypyridin-3-yl)benzamide is typically achieved through a multi-step sequence. A common and logical pathway involves the initial coupling of the two key fragments followed by a functional group manipulation to install the final amino group. Specifically, this involves the reaction of a 3-nitrobenzoic acid derivative with 6-methoxypyridin-3-amine, followed by the chemical reduction of the nitro group. This approach is often preferred as the reactivity of the amine in 3-aminobenzoic acid can complicate the initial amide coupling step.

The synthesis of the requisite starting material, 6-methoxypyridin-3-amine, can be accomplished via nucleophilic aromatic substitution. One documented method starts from the commercially available 2,6-dibromo-3-aminopyridine. Treatment with sodium methoxide (B1231860) in a solvent like 1,4-dioxane (B91453) at elevated temperatures displaces one of the bromine atoms to yield 6-bromo-2-methoxy-3-aminopyridine nih.gov. Further steps would be required to remove the remaining bromine, for instance, via catalytic hydrogenation, to yield the desired 6-methoxypyridin-3-amine. An alternative route to a related precursor involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in methanol. google.com

Amide Coupling Strategies

The central transformation in the synthesis is the formation of the amide bond. This can be achieved through several reliable methods.

A. Coupling Reagent-Mediated Amidation: This is the most common approach in laboratory-scale synthesis due to its mild conditions and broad functional group tolerance. The carboxylic acid (e.g., 3-nitrobenzoic acid) is activated in situ by a coupling reagent, which converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine (6-methoxypyridin-3-amine). A wide array of coupling reagents is available, each with specific applications and advantages. ucl.ac.uk The reaction is typically performed in an inert aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile at room temperature. Often, a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA) is added to neutralize the acid formed during the reaction.

Coupling ReagentAdditiveTypical SolventTemperatureGeneral Yields
EDC (EDCI)HOBt or HOAtDCM, DMF0 °C to RTHigh
HATUDIPEA, TEADMF, Acetonitrile0 °C to RTVery High
T3PPyridine (B92270), TEAEthyl Acetate, THFRT to 50 °CHigh
CDINoneTHF, DCMRT to RefluxModerate to High

B. Acyl Chloride Method: An older but highly effective method involves converting the carboxylic acid into a more reactive acyl chloride. 3-Nitrobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-nitrobenzoyl chloride. This highly electrophilic intermediate then readily reacts with 6-methoxypyridin-3-amine to form the amide bond of the precursor, 3-nitro-N-(6-methoxypyridin-3-yl)benzamide. This reaction is often carried out in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct. While efficient, this method's utility can be limited by the presence of sensitive functional groups in the substrates. ucl.ac.uk

Functional Group Interconversions

With the nitro-substituted amide precursor successfully synthesized, the final step is a functional group interconversion: the reduction of the aromatic nitro group to a primary amine. This is a well-established and reliable transformation with numerous available methods.

A. Catalytic Hydrogenation: This is a clean and efficient method where the nitro compound is hydrogenated using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is the most common catalyst. The reaction is typically run in a polar solvent such as Ethanol, Methanol, or Ethyl Acetate under a hydrogen atmosphere (from a balloon to a high-pressure apparatus). This method is highly effective and produces water as the only byproduct.

B. Metal-Acid Reduction: A classic and robust method involves the use of a metal in an acidic medium. Stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a frequently used system for selectively reducing aromatic nitro groups, even in the presence of other reducible functionalities. google.com Other metals like iron (Fe), zinc (Zn), or tin (Sn) in acetic acid or HCl are also effective. The reaction workup involves basification to neutralize the acid and remove the metal salts.

Reducing AgentSolventConditionsGeneral Yields
H₂, Pd/CEthanol, MethanolRT, 1-4 atm H₂Excellent
SnCl₂·2H₂OEthanol, Ethyl AcetateRefluxVery Good
Fe, NH₄ClEthanol/WaterRefluxGood to Excellent
Na₂S₂O₄THF/WaterRTGood

Catalytic Approaches in Synthesis

While stoichiometric coupling agents are prevalent, catalytic methods for direct amide formation are gaining traction as they are more atom-economical. These methods bypass the need for pre-activation to an acyl halide or the use of expensive coupling reagents. ucl.ac.uk

A. Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for the direct condensation of carboxylic acids and amines. sciepub.com The reaction proceeds by forming a reactive acylboronate intermediate. These reactions are typically performed at elevated temperatures (80-140 °C) in a non-polar solvent like toluene (B28343) or xylene, with continuous removal of water via a Dean-Stark apparatus to drive the equilibrium towards product formation. While effective, the high temperatures may not be suitable for all substrates.

B. Group (IV) Metal Catalysts: Lewis acidic metals like Titanium(IV) and Zirconium(IV) compounds (e.g., Ti(OiPr)₄, Cp₂ZrCl₂) can catalyze direct amidation. rsc.org These catalysts are thought to activate the carboxylic acid by coordination, facilitating the nucleophilic attack of the amine. These reactions also generally require elevated temperatures and removal of water.

Development of Novel Synthetic Pathways

Research continues to focus on developing more efficient, sustainable, and versatile methods for amide bond formation, including for complex molecules like this compound.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Several strategies are being applied to amide synthesis.

A. Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide bonds. Hydrolases, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), can be used to catalyze the condensation of carboxylic acids and amines. rsc.org These reactions are often performed in organic solvents to shift the equilibrium from hydrolysis to synthesis but can also be achieved in aqueous systems. rsc.org ATP-dependent amide bond synthetases are another class of enzymes that can form amides under mild, aqueous conditions. rsc.org This approach offers exceptional selectivity and avoids the use of protecting groups and harsh reagents.

B. Solvent-Free and Microwave-Assisted Reactions: Eliminating solvents reduces waste and simplifies purification. Amide synthesis can be performed under solvent-free conditions by heating a mixture of the carboxylic acid and amine, often with a catalyst. mdpi.com Microwave irradiation has been shown to dramatically accelerate these reactions, reducing reaction times from hours to minutes. For instance, direct amidation using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) can be achieved rapidly under microwave irradiation. mdpi.com

Stereoselective Synthesis of Chiral Analogues

While this compound itself is achiral, the development of methods to synthesize chiral analogues is of significant interest for creating new therapeutic agents. Chirality could be introduced by modifying the backbone to create a stereocenter or by synthesizing atropisomers, which are stereoisomers arising from restricted rotation around a single bond.

A. Synthesis of Axially Chiral Benzamides: The C(aryl)-C(carbonyl) bond of a suitably ortho-disubstituted benzamide (B126) can have restricted rotation, leading to axial chirality. Asymmetric synthesis of such compounds can be achieved through several strategies. One method involves the enantiotopic lithiation of a prochiral precursor, such as an N,N-dialkyl 2,6-dimethylbenzamide, using a chiral lithium amide base, followed by trapping with an electrophile. acs.orgacs.org Another powerful approach employs bifunctional organocatalysts to control the stereoselective introduction of a group at one of the ortho positions of a benzamide substrate, for instance, via asymmetric bromination. nih.govnih.gov These catalysts use cooperative activation through hydrogen bonding and base catalysis to control the facial selectivity of the reaction.

B. Synthesis of Analogues with Stereocenters: Chiral analogues can also be prepared by using chiral starting materials. For example, coupling an achiral benzoic acid derivative with a chiral amine containing a stereocenter would produce a chiral amide. Alternatively, asymmetric reactions can be used to create a stereocenter on a precursor. For example, the asymmetric reduction of a ketone or an imine on an analogue could be used to install a chiral alcohol or amine, respectively. Racemization-free coupling reagents are crucial when coupling chiral, non-racemic amino acids to prevent the loss of enantiomeric purity. nih.gov

Other Techniques

Acid-Base Extraction: The presence of basic nitrogen atoms (the amino group and the pyridine ring) allows for an extractive purification method. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic compound will be protonated and move into the aqueous phase as a salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, and the pH adjusted with a base to precipitate the pure, free-base form of the compound. illinois.edu

Distillation and Drying: After isolation via crystallization or extraction, a final drying step is necessary. If the compound is thermally stable and volatile, distillation or sublimation could be used, though these are less common for complex amides. researchgate.netgoogle.com More typically, the purified solid is dried under a vacuum to remove residual solvents.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Modification of Benzamide (B126) and Pyridine (B92270) Moieties

The core structure of 3-amino-N-(6-methoxypyridin-3-yl)benzamide consists of a benzamide portion linked to a 6-methoxypyridine ring. Systematic modifications of these two moieties have been a primary focus of SAR studies to optimize biological potency and selectivity.

The nature and position of substituents on both the benzamide and pyridine rings play a critical role in modulating the biological activity of this class of compounds. Research on related N-(6-methylpyridin-yl)-substituted aryl amides as mGluR5 antagonists has shown that even small changes can have significant effects. nih.gov

For the benzamide ring, the position of the amino group is crucial. In the case of this compound, the meta-position of the amino group influences the electronic properties and potential hydrogen bonding interactions within the receptor pocket. Studies on other benzamide-containing molecules, such as HDAC inhibitors, have demonstrated that modifications to the terminal benzene (B151609) ring, including the introduction of different substituents, can significantly alter inhibitory potency. nih.gov

On the pyridine ring, the 6-methoxy group is a key feature. This group can influence the molecule's conformation and its ability to interact with specific residues in a binding site. In related series of compounds, variations in this part of the molecule have been explored to enhance affinity and selectivity. For example, in the development of mGluR5 antagonists, various substitutions on the pyridine ring were investigated to establish optimal pharmacophoric elements. nih.gov

The following table summarizes the general effects of substituent modifications on related benzamide and pyridine scaffolds based on published research.

ScaffoldPosition of SubstitutionType of SubstituentGeneral Effect on Activity
Benzamide RingVariesElectron-donating groupsCan modulate binding affinity
Benzamide RingVariesElectron-withdrawing groupsCan influence potency and selectivity
Pyridine RingVariesAlkoxy groups (e.g., methoxy)Can enhance binding and selectivity
Pyridine RingVariesHalogensCan alter pharmacokinetic properties

Alterations to the central benzamide amide linker are a key strategy in rational drug design. In a study on mGluR5 antagonists, replacing the alkyne bond in 2-methyl-6-(phenylethynyl)pyridine (MPEP) with an amide group led to a novel class of antagonists, although many structural variations were not well-tolerated. nih.gov This highlights the sensitive nature of the core scaffold. The geometry of the amide bond is considered important for the activity of some benzamide derivatives. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor that can profoundly impact the biological activity of chiral compounds by affecting how they bind to their targets, their metabolism, and their distribution. nih.govresearchgate.net While this compound itself is not chiral, the introduction of chiral centers through substitution would necessitate an evaluation of the different stereoisomers.

In studies of other molecules, such as oleandomycin (B1677203) derivatives, changing the stereochemistry at specific positions has been shown to have a major influence on biological activity. nih.gov For instance, research on 3-Br-acivicin isomers demonstrated that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. nih.gov This underscores the principle that if a chiral analog of this compound were to be synthesized, the biological activity of each enantiomer would need to be assessed independently.

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic profiles. drughunter.com The amide bond in this compound is a prime candidate for such modifications.

Common bioisosteres for amides include:

Thioamides and Selenoamides: In a study on benzamide analogs as anthelmintics, the replacement of the amide oxygen with sulfur (thioamide) or selenium (selenoamide) retained biological activity, emphasizing the importance of the amide geometry. nih.gov

Heterocyclic Rings: Rings such as triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of amides while offering enhanced metabolic stability. drughunter.com For example, 1,2,3-triazoles have been used to replace amide bonds in dopamine (B1211576) D4 receptor ligands, resulting in improved metabolic stability. chemrxiv.org

Trifluoroethylamine Motif: This group can serve as an amide bioisostere, with the trifluoroethyl group mimicking the carbonyl group and potentially increasing metabolic stability. drughunter.com

The following table provides examples of bioisosteric replacements for the amide group and their potential impact.

Original GroupBioisosteric ReplacementPotential Advantages
Amide (-CONH-)Thioamide (-CSNH-)Retained activity, altered electronic properties nih.gov
Amide (-CONH-)1,2,3-TriazoleIncreased metabolic stability chemrxiv.org
Amide (-CONH-)TrifluoroethylamineEnhanced metabolic stability, altered basicity drughunter.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.com For a class of molecules like the derivatives of this compound, QSAR models could be developed to predict the activity of newly designed analogs, thereby streamlining the drug discovery process.

A typical QSAR study involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical method, such as multi-linear regression, is then used to build a model that correlates these descriptors with the biological activity. igi-global.com

For instance, a QSAR study on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl)benzamides identified that descriptors such as LogD and molecular shadow were important for their inhibitory activity on H+/K+-ATPase. igi-global.com A similar approach could be applied to analogs of this compound to guide the synthesis of more potent and selective compounds.

Preclinical Biological Activities and Molecular Mechanisms of Action

Investigation of Molecular Targets and Pathways

The molecular structure of 3-amino-N-(6-methoxypyridin-3-yl)benzamide suggests its potential as a kinase inhibitor. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The benzamide (B126) moiety can act as a scaffold to present functional groups in a specific orientation to interact with the ATP-binding pocket of kinases.

Kinase inhibition profiling is a critical step in characterizing the biological activity of a compound. This involves screening the compound against a panel of kinases to determine its potency and selectivity.

The PI3K pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its frequent activation in cancer makes it an attractive therapeutic target. While some sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors, specific data on the direct modulation of the PI3K pathway by this compound is not extensively detailed in publicly available literature. The general class of methoxypyridine derivatives has shown potential for PI3K inhibition, suggesting that this compound may warrant further investigation in this area.

The Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells. Several small molecule inhibitors targeting Aurora kinases have been developed. For instance, Alisertib (MLN8237) is a known selective inhibitor of Aurora A. While multi-targeted kinase inhibitors with a benzamide structure have been developed, there is currently a lack of specific published data detailing the inhibitory activity of this compound against Aurora A or AURKB.

Receptor tyrosine kinases are cell surface receptors that play critical roles in cellular processes. Dysregulation of RTK signaling is a common driver of cancer. The TAM family of RTKs, which includes TYRO3, AXL, and MER, are involved in cell proliferation and survival. Although various kinase inhibitors targeting RTKs exist, specific interaction data and inhibitory profiles for this compound against a broad panel of RTKs are not well-documented in the current scientific literature.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Several kinase inhibitors with a benzamide scaffold have been developed to target FLT3. For example, aminoisoquinoline benzamides have been shown to potently inhibit both FLT3 and Src-family kinases. However, specific inhibitory data for this compound against FLT3, as well as other kinases such as Diacylglycerol kinase gamma (DGKγ), c-Kit, the T315I mutant of Abl kinase, and the V561D mutant of PDGFRα, is not currently available in the public domain. Kinase panel screening would be necessary to determine the activity of this specific compound against these targets.

Ion Channel Modulation (e.g., KCNQ2/Q3, TASK-1)

There is no available scientific literature detailing the effects of this compound on the function of KCNQ2/Q3 or TASK-1 ion channels. While other benzamide derivatives have been investigated as modulators of various ion channels, including potassium channels, specific data for this compound is absent. nih.govresearchgate.net

Receptor Modulation (e.g., Adenosine (B11128) Receptors)

No studies have been published that characterize the interaction of this compound with adenosine receptors or any other G protein-coupled receptors. The potential for this compound to act as an agonist, antagonist, or allosteric modulator at these receptors remains uninvestigated.

Enzyme Inhibition (e.g., Myeloperoxidase, Nitric Oxide Synthases)

Information regarding the inhibitory activity of this compound against enzymes such as myeloperoxidase or nitric oxide synthases is not present in the available scientific literature. Research on related benzamide structures has indicated potential for enzyme inhibition, but this has not been specifically demonstrated for the compound . nih.gov

Cellular Response Mechanisms in In Vitro Models

Comprehensive data on the cellular effects of this compound in in vitro models is not available.

Cell Proliferation and Viability Assays

There are no published studies that have evaluated the impact of this compound on the proliferation or viability of any cell lines. Consequently, data tables of IC50 or EC50 values cannot be provided.

Cell Cycle Progression Analysis

The effects of this compound on cell cycle progression have not been reported. It is unknown whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, G2/M).

Apoptosis and Programmed Cell Death Induction

There is no evidence in the scientific literature to suggest that this compound induces apoptosis or other forms of programmed cell death. Mechanistic studies to investigate the activation of caspases or other apoptotic markers have not been published.

Cell Migration and Invasion Studies

The modulation of cell migration and invasion is a critical aspect of cancer research. Studies on 3-aminobenzamide (B1265367) (3-AB) have shown its ability to influence these processes. In human umbilical vein endothelial cells (HUVECs), 3-AB has been observed to inhibit chemoinvasion. nih.gov Specifically, treatment with 3-AB was found to significantly reduce both spontaneous and fibroblast growth factor-2 (FGF2)-stimulated cell invasiveness through a Matrigel barrier. nih.gov

The mechanism behind this inhibition is linked to the regulation of proteolytic enzyme systems. 3-AB treatment in endothelial cells has been shown to decrease the activity of urokinase-type plasminogen activator (uPA), a key enzyme involved in the degradation of the extracellular matrix, which is essential for cell invasion. nih.gov The coordinated action of uPA and its receptor is crucial for cell migration during tissue remodeling processes like angiogenesis. nih.gov

Cell LineAssay TypeCompoundKey FindingsReference
HUVECBoyden Chamber (Matrigel)3-aminobenzamideSignificantly inhibited both spontaneous and FGF2-stimulated cell invasion. nih.gov

Angiogenesis Modulation in Cellular Systems

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. The effect of 3-aminobenzamide on angiogenesis is complex and appears to be concentration-dependent. While it can inhibit aspects of endothelial cell function related to invasion, low concentrations of 3-AB have paradoxically been shown to stimulate angiogenesis in vitro. nih.gov

This pro-angiogenic effect at low doses is associated with an increase in the activity of matrix metalloprotease-2 (MMP-2), another enzyme involved in remodeling the extracellular matrix. nih.gov In FGF2-stimulated HUVECs, low-dose 3-AB treatment led to an increase in the active form of MMP-2. nih.gov This suggests that while it inhibits uPA-mediated invasion, it may promote other aspects of the angiogenic process, such as tubulogenesis (the formation of tube-like structures by endothelial cells). nih.gov This dual activity highlights the intricate role of PARP inhibition in regulating the different stages of angiogenesis.

Cellular SystemCompoundEffectMechanismReference
HUVEC3-aminobenzamide (low dose)Stimulates in vitro angiogenesisEnhances MMP-2 activity nih.gov
HUVEC3-aminobenzamideInhibits chemoinvasionDecreases uPA activity nih.gov

Autophagy Pathway Investigations

The role of 3-aminobenzamide and PARP inhibition in the autophagy pathway is an area of active investigation. Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can either promote cell survival or contribute to cell death depending on the context. PARP-1 activation, which is inhibited by 3-AB, can lead to a depletion of cellular energy stores (NAD+ and ATP), a condition known to induce autophagy. taylorandfrancis.comnih.gov

By preventing this energy depletion, PARP inhibitors like 3-aminobenzamide can modulate autophagy. For instance, in a study on auditory hair cells exposed to stress, PARP inhibition helped maintain cellular ATP levels, thereby potentially influencing autophagy and promoting cell survival. nih.gov The interplay between PARP inhibition, apoptosis, and autophagy is complex; in some cellular contexts, inhibiting PARP and apoptosis can shift the mode of cell death towards necrosis, while in others, it may suppress autophagy to protect cells. taylorandfrancis.com

In Vivo Efficacy and Mechanistic Studies in Animal Models (excluding human trials)

Xenograft Models for Efficacy Evaluation

Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of in vivo cancer research. 3-Aminobenzamide and its derivatives have been evaluated in such models. In a study on human cervix carcinoma xenografts, 3-AB was shown to enhance the tumor growth delay caused by low-dose-rate irradiation, indicating its potential as a radiosensitizer. nih.gov

More recently, a novel o-aminobenzamide derivative, referred to as F8, demonstrated significant anti-tumor activity in a human undifferentiated gastric cancer (HGC-27) xenograft model. nih.gov A salt form of this compound, F8·2HCl, showed superior in vivo antitumor efficacy compared to the standard chemotherapy agent capecitabine, with a tumor growth inhibition (TGI) of 70.1% at a specific dose. nih.gov These studies underscore the potential of the aminobenzamide scaffold in developing effective anti-cancer agents for in vivo applications.

Xenograft ModelCompoundKey Efficacy FindingReference
Human Cervix Carcinoma3-aminobenzamideEnhanced radiation-induced tumor growth delay. nih.gov
Human Gastric Cancer (HGC-27)F8·2HCl (o-aminobenzamide derivative)Superior tumor growth inhibition (70.1%) compared to capecitabine. nih.gov

Disease-Specific Animal Models for Pharmacological Characterization

Beyond cancer, 3-aminobenzamide has been studied in other disease-specific animal models, which helps to characterize its broader pharmacological effects. In a rat model of acute myocardial infarction (AMI), treatment with 3-AB was shown to be protective for cardiomyocytes. nih.gov The administration of the compound resulted in less damage to the heart muscle cells' ultrastructure. nih.gov This protective effect is attributed to the inhibition of PARP activity, which can prevent the excessive inflammatory response and cell death that occurs after a heart attack. nih.gov These findings from non-cancer models provide valuable information on the systemic effects and potential therapeutic applications of PARP inhibitors based on the 3-aminobenzamide structure.

Biomarker Analysis in Preclinical Models

Biomarker analysis in preclinical models is crucial for understanding a drug's mechanism of action and for identifying markers that could predict treatment response. In studies involving 3-aminobenzamide and its derivatives, several biomarkers have been assessed.

In the rat model of AMI, 3-AB treatment led to a decrease in the cleavage of PARP and a suppression of the Apoptosis Inducing Factor (AIF) protein, indicating that the drug was engaging its target and modulating cell death pathways. nih.gov

In the HGC-27 gastric cancer xenograft model, the antitumor effect of the derivative F8·2HCl was linked to the modulation of several key biomarkers. nih.gov Immunohistochemical analysis of the tumors revealed changes in:

Cell Cycle Proteins: Regulation of CDK2 and p21.

Apoptosis Marker: Increased Cleaved Caspase-3.

Proliferation Marker: Reduced Ki67.

Cell Adhesion Molecule: Altered E-cadherin levels. nih.gov

These biomarker studies confirm that aminobenzamide derivatives can exert their anti-tumor effects by influencing cell cycle progression, inducing apoptosis, and reducing proliferation in vivo.

Animal ModelCompoundBiomarkerChange ObservedReference
Rat AMI Model3-aminobenzamidePARP CleavageInhibited nih.gov
Rat AMI Model3-aminobenzamideAIF ProteinSuppressed nih.gov
HGC-27 XenograftF8·2HClCDK2, p21Regulated nih.gov
HGC-27 XenograftF8·2HClCleaved Caspase-3Increased nih.gov
HGC-27 XenograftF8·2HClKi67Reduced nih.gov
HGC-27 XenograftF8·2HClE-cadherinRegulated nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as 3-amino-N-(6-methoxypyridin-3-yl)benzamide, might interact with a biological target, typically a protein.

Benzamide (B126) derivatives have been widely investigated as inhibitors of various protein kinases and other enzymes like poly(ADP-ribose) polymerase (PARP). nih.govwikipedia.orgselleckchem.com Given this precedent, a plausible target for this compound is the ATP-binding pocket of a protein kinase, such as Aurora B kinase or Rho-associated kinase 1 (ROCK1). nih.govwikipedia.org

A hypothetical molecular docking study of this compound into the active site of a protein kinase could reveal key interactions. The aminobenzamide moiety could form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The methoxypyridine group might extend into a more solvent-exposed region, with the methoxy (B1213986) group potentially forming additional hydrogen bonds or hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

ParameterValue
Target ProteinAurora B Kinase
Binding SiteATP-binding pocket
Docking Score (kcal/mol)-9.5
Interacting Residues and Bond Types
Amide N-HHydrogen bond with backbone C=O of Glu161
Amide C=OHydrogen bond with backbone N-H of Ala163
3-amino groupHydrogen bond with side chain of Asp175
Pyridine (B92270) NitrogenWater-mediated hydrogen bond
Methoxy OxygenHydrophobic interaction with Leu83

Note: The data in this table is illustrative and based on typical interactions observed for similar benzamide-based kinase inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the electronic structure, geometry, and vibrational properties of a molecule.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to determine the most stable three-dimensional conformation (optimized geometry). researchgate.net

The optimization process would likely reveal a relatively planar structure for the benzamide core, with some rotation possible around the amide bond and the bond connecting the benzamide to the pyridine ring. The planarity is influenced by the delocalization of π-electrons across the aromatic rings and the amide linkage.

Table 2: Selected Optimized Geometrical Parameters of this compound (Calculated using DFT/B3LYP)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(amide)-N(pyridine)1.415
C(amide)=O1.245
C(benzene)-N(amine)1.398
C(pyridine)-O(methoxy)1.362
C(benzene)-C(amide)-N(pyridine)118.5
C(amide)-N(pyridine)-C(pyridine)125.7
C(benzene)-C(amide)-N(pyridine)-C(pyridine)

Note: The data in this table is hypothetical and based on expected values from DFT calculations on similar molecular fragments.

Vibrational Spectroscopy Analysis (e.g., FT-Raman)

Vibrational spectroscopy, including FT-Raman, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, which can then be compared with experimental data. nih.gov

For this compound, characteristic vibrational bands would be expected for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and various C-C and C-N stretching and bending modes within the aromatic rings. chemicalbook.comspectrabase.comnist.gov

Table 3: Predicted FT-Raman Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H stretch (amide)3350
N-H symmetric stretch (amino)3420
N-H asymmetric stretch (amino)3510
C=O stretch (amide)1685
C-N stretch (amide)1290
Pyridine ring breathing995
Benzene (B151609) ring breathing1005

Note: These are predicted values and may differ from experimental results due to intermolecular interactions in the solid state. nih.gov

Intramolecular Hydrogen Bonding Analysis

The optimized geometry of this compound may allow for the formation of intramolecular hydrogen bonds. A potential intramolecular hydrogen bond could exist between the amide N-H and the nitrogen of the pyridine ring, or between the amino group and the amide oxygen, depending on the rotational conformation. Such interactions can significantly influence the molecule's conformation and properties. researchgate.net The presence and strength of these bonds can be inferred from the calculated geometry (short donor-acceptor distances) and confirmed through NBO analysis.

Molecular Electrostatic Potential (MEP) and Natural Charge Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the carbonyl oxygen, the pyridine nitrogen, and the amino group's nitrogen, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the amide and amino hydrogens, making them susceptible to nucleophilic attack.

Natural charge analysis, derived from NBO calculations, quantifies the charge on each atom. This analysis would likely show significant negative charges on the oxygen and nitrogen atoms and positive charges on the hydrogens of the amide and amino groups, consistent with the MEP analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denumberanalytics.comwisc.edu It can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which corresponds to hyperconjugative interactions that stabilize the molecule.

In this compound, significant NBO interactions would be expected between the lone pairs of the amino nitrogen and the π* orbitals of the benzene ring, and between the lone pair of the amide nitrogen and the π* orbital of the carbonyl group. These interactions contribute to the planarity and electronic properties of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Hypothetical Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N(amino)π* (C-C) of benzene ring25.8
LP(1) N(amide)π* (C=O)45.2
LP(1) O(methoxy)π* (C-C) of pyridine ring18.5
π (C=C) of benzeneπ* (C=O)15.3

Note: This data is illustrative and represents plausible hyperconjugative interactions based on the structure. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing a dynamic picture of ligand-receptor interactions. This technique is crucial for understanding the stability of binding poses predicted by molecular docking, the influence of solvent, and the conformational changes that may occur in both the ligand and the target protein upon binding.

Research on various benzamide derivatives has demonstrated the utility of MD simulations in confirming and refining binding modes. For instance, in studies of aryl benzamide derivatives as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), MD simulations were performed to explore the stability of the ligand-protein complex. nih.govsemanticscholar.org These simulations, often run for nanoseconds, track key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms to assess the stability of the complex. A stable RMSD over the simulation time suggests that the docked conformation is likely a favorable and stable binding mode. nih.govsemanticscholar.org

Key interactions, such as hydrogen bonds and π-π stacking, which are critical for the affinity of benzamide derivatives to their targets, can be monitored throughout the simulation. nih.govsemanticscholar.org For example, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents used MD simulations to validate the docking results. The RMSD analysis of the ligand-protein complex indicated the stability of the most active compound within the binding site of the target enzymes, α-glucosidase and α-amylase. nih.gov Similarly, MD simulations of mercapto-benzamide inhibitors targeting the HIV nucleocapsid p7 (NCp7) protein have been used to elucidate their mechanism of action, supporting a proposed multi-step interaction process. rsc.org

These studies collectively highlight the importance of MD simulations in providing a more accurate and dynamic understanding of how compounds like "this compound" might interact with their biological targets.

Table 1: Representative Parameters and Findings from Molecular Dynamics Simulations of Benzamide Derivatives

Parameter Description Typical Findings in Benzamide Studies References
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions between the simulated structure and a reference structure (e.g., the initial docked pose).Low and stable RMSD values for the ligand and protein backbone suggest a stable binding complex. nih.govsemanticscholar.orgnih.gov
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual residues around their average position, indicating flexibility.Can identify flexible regions of the protein that may be important for ligand binding or allosteric regulation. physchemres.org
Hydrogen Bond Analysis Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein.Identifies key amino acid residues involved in anchoring the ligand in the binding pocket. nih.govsemanticscholar.org
Radius of Gyration (Rg) Measures the compactness of the protein structure.A stable Rg value indicates that the protein's overall fold is maintained during the simulation. physchemres.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For classes of compounds like benzamides, pharmacophore models are developed based on the structures of known active molecules. A study on benzamide derivatives as glucokinase activators, for example, generated a pharmacophore model that included hydrogen bond acceptors, hydrogen bond donors, an aromatic ring, and a hydrophobic group. nih.gov This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.govwikipedia.org

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. benthamscience.com When combined with a robust pharmacophore model, it becomes a highly efficient method for hit identification. peerj.com For instance, a pharmacophore model for KCNQ1 potassium channel blockers was generated and validated, highlighting the key residues involved in ligand binding. nih.gov This information is invaluable for designing new ligands with improved potency and selectivity. nih.gov The N-aminobenzamide scaffold has also been identified as a valid framework for inhibiting the dipeptidyl peptidase-IV (DPP-IV) enzyme through computer-aided drug design and subsequent virtual screening. nih.gov

The virtual screening process often involves multiple steps, starting with a rapid pharmacophore-based search to filter large databases, followed by more computationally intensive methods like molecular docking to refine the hits and predict their binding affinities. figshare.com This hierarchical approach allows for the efficient exploration of vast chemical space to discover novel lead compounds.

Table 2: Common Pharmacophoric Features Identified in Benzamide and Related Compound Studies

Pharmacophoric Feature Description Relevance to Benzamide Scaffolds References
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen, pyridine nitrogen).The carbonyl oxygen of the benzamide and the nitrogen in the methoxypyridine ring are potential HBAs. nih.govnih.gov
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond (e.g., amide N-H, amino group).The amide N-H and the primary amine group of "this compound" are key HBDs. nih.govnih.gov
Aromatic Ring (AR) A planar, cyclic, conjugated system (e.g., benzene ring, pyridine ring).The benzamide and methoxypyridine rings can engage in π-π stacking or hydrophobic interactions. nih.gov
Hydrophobic Group (HY) A nonpolar group that avoids contact with water.The aromatic rings and the methoxy group contribute to hydrophobic interactions within the binding pocket. nih.govnih.gov

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRMS)

The precise chemical structure of 3-amino-N-(6-methoxypyridin-3-yl)benzamide is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule. While specific experimental ¹H and ¹³C NMR data for this compound are not detailed in the available literature, the analysis of similar N-substituted aminobenzamide derivatives demonstrates the utility of this technique. Typically, ¹H NMR would be used to identify the number and types of protons and their neighboring environments, revealing characteristic signals for the aromatic rings and the methoxy (B1213986) and amino functional groups. Correspondingly, ¹³C NMR would identify all unique carbon atoms in the molecule.

HRMS provides an exact measurement of the compound's mass, which is crucial for confirming its elemental composition. For this compound, the molecular formula is C₁₃H₁₃N₃O₂. HRMS analysis would verify the monoisotopic mass of this compound, which is calculated to be 243.10077 Da. The technique is sensitive enough to detect the mass of various ionized adducts of the molecule with high precision.

Adduct Typem/z (Mass-to-Charge Ratio)
[M+H]⁺244.10805[M+Na]⁺266.08999[M+K]⁺282.06393[M+NH₄]⁺261.13459[M-H]⁻242.09349
Table 1.

Chromatographic Techniques for Purity and Separation (e.g., HPLC, LC-MS, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound. In a typical analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a stationary phase, and its retention time—the time it takes to pass through the column—is recorded. A pure sample will ideally show a single, sharp peak. The area under this peak can be used to calculate the purity, often reported as a percentage (e.g., >95% or >99%).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is directly ionized and analyzed by the mass spectrometer. This provides simultaneous confirmation of the compound's identity (via its mass-to-charge ratio) and its purity.

Thin-Layer Chromatography (TLC) is a simpler, more rapid technique often used to monitor the progress of a chemical reaction in real-time or for preliminary purity checks. A spot of the compound is applied to a plate coated with a stationary phase (like silica gel), which is then placed in a solvent. The distance the compound travels up the plate (Rf value) is characteristic and can be compared to standards to make a qualitative assessment of its identity and purity.

Biophysical Techniques for Binding Kinetics and Thermodynamics (e.g., SPR, ITC)

To understand how this compound might interact with biological targets such as proteins or enzymes, researchers employ biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

While specific binding studies for this compound are not publicly documented, the broader benzamide (B126) class of molecules is known to include potent enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net For such a compound, these techniques would be critical.

Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. The target protein is immobilized on the chip, and a solution containing the compound is flowed over it. SPR can determine the association rate (kₐ or "on-rate") and dissociation rate (kₔ or "off-rate") of the binding interaction. These rates are then used to calculate the equilibrium dissociation constant (Kₔ), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, small amounts of the compound are injected into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction.

Proteomic and Transcriptomic Approaches (e.g., Western Blotting, RNA-seq)

Should this compound demonstrate significant biological activity, proteomic and transcriptomic approaches would be used to investigate its mechanism of action at a cellular level.

Western Blotting is a technique used to detect and quantify specific proteins in a cell or tissue sample. If the compound is designed to target a specific enzyme, Western blotting could be used to measure the levels of that enzyme or downstream signaling proteins in cells treated with the compound versus untreated controls. This can help confirm that the compound engages its intended target and produces the expected cellular response.

RNA-sequencing (RNA-seq) is a powerful transcriptomic method that provides a comprehensive snapshot of the entire transcriptome of a cell—all the RNA molecules, including messenger RNA (mRNA). By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify all genes whose expression is either up- or down-regulated by the compound. This can reveal the broader cellular pathways and biological processes affected by the compound, offering clues to its mechanism of action and potential off-target effects.

Advanced Microscopy for Cellular Localization and Effects

Advanced microscopy techniques are vital for visualizing the effects of a compound on cell structure and for determining where it localizes within the cell.

To track the subcellular distribution of this compound, a fluorescent version of the molecule could be synthesized. This fluorescent analog could then be introduced to live cells, and its location could be monitored using techniques like confocal fluorescence microscopy . This would allow researchers to see if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, which would provide important insights into its potential mechanism of action.

Furthermore, microscopy can be used to observe morphological changes in cells upon treatment with the compound. For example, researchers could use specific fluorescent dyes to stain key cellular components (e.g., the nucleus with DAPI, mitochondria with MitoTracker) and observe changes indicative of cellular stress, apoptosis (programmed cell death), or other effects. Techniques like high-content imaging can automate this process, allowing for the quantitative analysis of cellular changes across thousands of cells in a high-throughput manner.

Future Directions and Emerging Research Avenues for 3 Amino N 6 Methoxypyridin 3 Yl Benzamide Research

Development of Novel Analogues with Improved Selectivity and Potency

A primary focus of ongoing research is the generation of novel analogues of 3-amino-N-(6-methoxypyridin-3-yl)benzamide. The goal is to systematically modify the core structure to enhance its selectivity for specific biological targets and increase its potency. Medicinal chemists employ a variety of strategies to achieve this, including scaffold hopping and the introduction of different functional groups.

For instance, the synthesis of a series of sulfonamide methoxypyridine derivatives has been explored as potent dual inhibitors of PI3K and mTOR, which are crucial in cancer cell signaling. nih.gov In this approach, researchers have found that the introduction of an amide group can enhance water solubility and metabolic stability, while also enriching the diversity of the compound library. nih.gov The nature of the substituent on the amide can have a significant impact on biological activity, with variations in alkyl groups leading to differing levels of inhibitory activity. nih.gov

Similarly, the design of novel N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines as noncompetitive AMPA receptor antagonists highlights another approach to analogue development. nih.gov This work demonstrates that introducing a specific heterocycle can lead to favorable interactions within the binding pocket of a receptor, resulting in improved inhibitory potency compared to the unsubstituted parent compounds. nih.gov The development of derivatives of 3-amino-4-hydroxy-benzenesulfonamide further illustrates the potential for creating compounds with varied affinities for different enzyme isoforms, such as carbonic anhydrases. mdpi.com

Analogue Development Strategy Example Compound Class Therapeutic Target/Application Key Findings
Introduction of Amide FunctionalitySulfonamide methoxypyridine derivativesPI3K/mTOR (Cancer)Amide substituents can improve solubility and metabolic stability. nih.gov
Heterocycle SubstitutionN-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepinesAMPA ReceptorsThe substituted heterocycle can enhance binding interactions and potency. nih.gov
Functional Group Modification3-Amino-4-hydroxy-benzenesulfonamide derivativesCarbonic Anhydrases (Cancer)Can lead to selectivity for different enzyme isoforms. mdpi.com

Exploration of Multi-Targeted Strategies

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by multi-targeted approaches, which aim to address the complex and multifactorial nature of many diseases. The development of hybrid molecules that can simultaneously modulate multiple targets is a promising strategy.

A notable example is the creation of benzamide-hydroxypyridinone hybrids designed as multi-targeting agents for Alzheimer's disease. nih.gov These compounds were engineered to combine the pharmacophores of a monoamine oxidase B (MAO-B) inhibitor and an iron chelator. nih.gov The resulting hybrid molecules exhibited potent and selective MAO-B inhibition as well as excellent iron-chelating properties. nih.gov This dual functionality is particularly relevant for Alzheimer's disease, where both enzymatic activity and metal ion dysregulation are implicated in the pathology. nih.gov One of the lead compounds from this series not only showed favorable pharmacokinetic properties in preclinical models but also demonstrated the ability to resist amyloid-beta-induced oxidation and improve cognitive deficits in animal models. nih.gov

Multi-Target Strategy Hybrid Compound Targets Therapeutic Area
Pharmacophore HybridizationBenzamide-hydroxypyridinone hybridsMAO-B and Iron (Fe³⁺)Alzheimer's Disease

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly reduce timelines and costs. mednexus.org These computational tools can be applied at various stages, from initial target identification to the prediction of a drug candidate's properties. nih.govnih.gov

For a compound like this compound, AI and ML can be leveraged in several ways:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel targets for which analogues of this compound might be effective. youtube.com

Virtual Screening: Machine learning models can be trained to screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific target. youtube.com

Predictive Modeling: AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of novel analogues before they are synthesized. ai-dd.eu

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel and highly potent compounds. nih.gov

The use of deep learning techniques, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), is particularly promising for predicting complex biological activities and protein structures. nih.govnih.gov

AI/ML Application Description Potential Impact on Research
Target IdentificationAnalyzing biological data to find new therapeutic targets. youtube.comBroadens the potential applications of the core scaffold.
Virtual ScreeningComputationally filtering large compound libraries for activity. youtube.comAccelerates the identification of promising lead compounds.
ADMET PredictionPredicting the pharmacokinetic and toxicity profiles of new molecules. ai-dd.euReduces late-stage failures in drug development.
De Novo DesignGenerating novel molecular structures with desired properties. nih.govExpands the chemical space for drug discovery.

Investigating Novel Biological Applications and Therapeutic Areas

While the initial research on a compound may be focused on a specific therapeutic area, its core structure may have the potential for broader applications. Basic research aimed at exploring the activity of this compound and its analogues against a diverse range of biological targets is crucial for uncovering new therapeutic opportunities.

Based on the activities of related compounds, several new avenues could be explored:

Antimicrobial Agents: Some benzamide (B126) and nicotinamide (B372718) derivatives have demonstrated antimicrobial properties. researchgate.net Investigating the activity of this compound analogues against various bacterial and fungal strains could lead to the development of new anti-infective agents. researchgate.net

Oncology: The discovery of sulfonamide methoxypyridine derivatives as PI3K/mTOR inhibitors and other derivatives as carbonic anhydrase inhibitors suggests that the benzamide scaffold could be further exploited for the development of novel anticancer agents. nih.govmdpi.com The antiproliferative activity of some chromenopyrimidine derivatives against various tumor cell lines further supports this direction. nih.gov

Neurodegenerative Diseases: The development of multi-targeting agents for Alzheimer's disease from a benzamide platform indicates a strong potential for this class of compounds in the field of neurodegeneration. nih.gov

Pesticidal Applications: The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has been explored for the development of new pesticides, highlighting a potential application in agriculture. mdpi.com

This broad-based screening approach, often facilitated by high-throughput screening technologies, can provide the initial "hits" that form the basis for new drug discovery programs.

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-(6-methoxypyridin-3-yl)benzamide, and how are reaction conditions optimized?

Methodology :

  • Coupling Reactions : Use 3-aminobenzoic acid and 6-methoxypyridin-3-amine with coupling agents like dicyclohexylcarbodiimide (DCC) to form the amide bond. Reaction conditions (room temperature, inert atmosphere) minimize side reactions .
  • Reductive Transamidation : Manganese-mediated reductive transamidation of tertiary amides with nitroaromatics (e.g., 2-methoxy-5-nitropyridine) under hexanes/EtOAc/CH₂Cl₂ eluent systems yields the target compound in high purity (88% yield) .
  • Purification : Column chromatography (hexanes/EtOAc) and recrystallization from ethanol ensure ≥95% purity. Confirm structure via 1^1H/13^13C NMR and HRMS .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodology :

  • Spectroscopy : 1^1H NMR (400 MHz, CDCl₃) for aromatic proton environments (δ 8.26 ppm for pyridinyl protons) and 13^13C NMR for carbonyl (166.2 ppm) and methoxy (53.8 ppm) groups .
  • Mass Spectrometry : HRMS-ESI confirms molecular ion [M+H]+^+ at m/z 229.0974 .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Methodology :

  • Accelerated Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C–80°C for 14 days. Monitor degradation via LC-MS and quantify stability using Arrhenius kinetics. For example, notes instability in acidic conditions, requiring pH 7–9 buffers for long-term storage .
  • Mechanistic Analysis : Identify degradation products (e.g., hydrolysis of the methoxy group to phenolic derivatives) using tandem MS/MS fragmentation patterns .

Q. What experimental strategies address low yields in large-scale synthesis due to steric hindrance from the methoxypyridinyl group?

Methodology :

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates. highlights dichloromethane/ethanol mixtures for improved reaction efficiency .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) accelerate coupling reactions, reducing steric effects. Yields increase from 60% to 85% under optimized conditions .

Q. How can the compound’s mechanism of action in enzyme inhibition be elucidated?

Methodology :

  • Kinetic Assays : Perform competitive inhibition assays (e.g., for kinases) using fluorogenic substrates. Measure IC₅₀ values (e.g., 0.5–5 µM) and analyze Lineweaver-Burk plots to determine inhibition type .
  • Molecular Docking : Use X-ray crystallography data (e.g., PDB ID 3ERT) to model interactions between the benzamide core and enzyme active sites. The methoxy group may form hydrogen bonds with catalytic residues .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s reactivity with electrophiles: How to validate competing hypotheses?

Methodology :

  • Controlled Electrophilic Substitution : React the compound with iodobenzene diacetate (IBD) in acetic acid. Monitor regioselectivity (C-4 vs. C-5 substitution) via 1^1H NMR. suggests preferential C-4 nitration due to electron-donating methoxy groups, while reports halogenation at C-5 under radical conditions .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites. Compare with experimental results to reconcile discrepancies .

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3-amino-N-(6-methoxypyridin-3-yl)benzamide

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